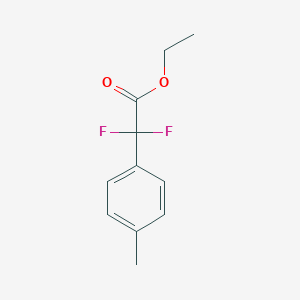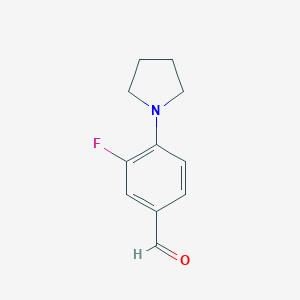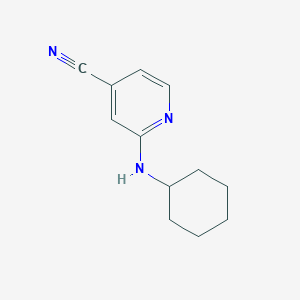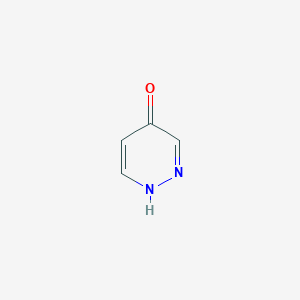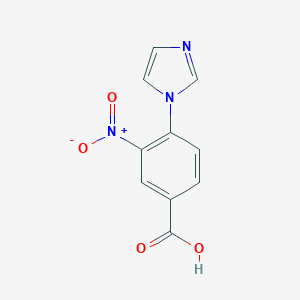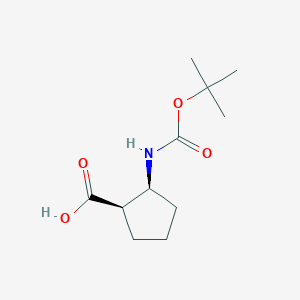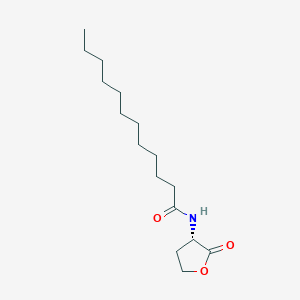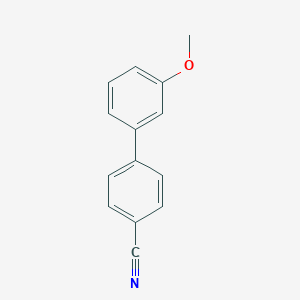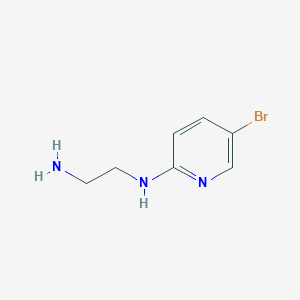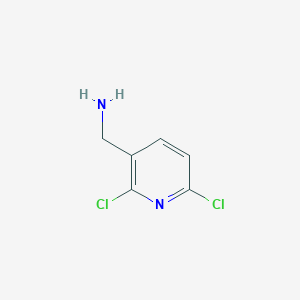
(2,6-Dichloropyridin-3-YL)methanamine
Vue d'ensemble
Description
(2,6-Dichloropyridin-3-YL)methanamine, also known as DCYMA, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and medicinal chemistry. This compound is a derivative of pyridine and has two chlorine atoms attached to the 2 and 6 positions of the pyridine ring, with a methanamine group attached to the 3 position.
Mécanisme D'action
The exact mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine is not fully understood. However, it is believed to act as a ligand for various receptors in the body, including the serotonin receptor and the dopamine receptor. (2,6-Dichloropyridin-3-YL)methanamine may also have an effect on the activity of enzymes such as monoamine oxidase.
Effets Biochimiques Et Physiologiques
Studies have shown that (2,6-Dichloropyridin-3-YL)methanamine has various biochemical and physiological effects. It has been found to have anti-inflammatory properties and may also have an effect on the immune system. (2,6-Dichloropyridin-3-YL)methanamine has also been shown to have an effect on the central nervous system, with potential applications in the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2,6-Dichloropyridin-3-YL)methanamine in lab experiments is its versatility in synthesis, allowing for the creation of various compounds for testing. However, one limitation is the potential toxicity of the compound, which must be taken into consideration when handling and testing.
Orientations Futures
There are numerous potential future directions for research on (2,6-Dichloropyridin-3-YL)methanamine. One area of interest is the development of new compounds for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. (2,6-Dichloropyridin-3-YL)methanamine may also have potential applications in the treatment of cancer, inflammation, and viral infections. Further research is needed to fully understand the mechanism of action of (2,6-Dichloropyridin-3-YL)methanamine and its potential applications in the field of medicine.
Applications De Recherche Scientifique
(2,6-Dichloropyridin-3-YL)methanamine has been found to have potential applications in drug discovery and medicinal chemistry due to its ability to act as a building block for the synthesis of various compounds. It has been used in the synthesis of potential anti-cancer agents, anti-inflammatory agents, and anti-viral agents. (2,6-Dichloropyridin-3-YL)methanamine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
120739-71-1 |
|---|---|
Nom du produit |
(2,6-Dichloropyridin-3-YL)methanamine |
Formule moléculaire |
C6H6Cl2N2 |
Poids moléculaire |
177.03 g/mol |
Nom IUPAC |
(2,6-dichloropyridin-3-yl)methanamine |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-2-1-4(3-9)6(8)10-5/h1-2H,3,9H2 |
Clé InChI |
NGFZWMGHYIIRAF-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC(=C1CN)Cl)Cl |
SMILES canonique |
C1=CC(=NC(=C1CN)Cl)Cl |
Synonymes |
C-(2,6-Dichloro-pyridin-3-yl)-MethylaMine |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5-Methoxy-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B169643.png)
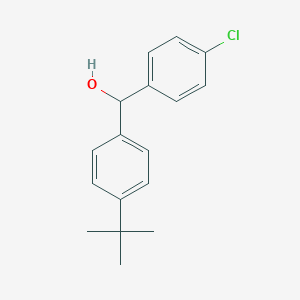
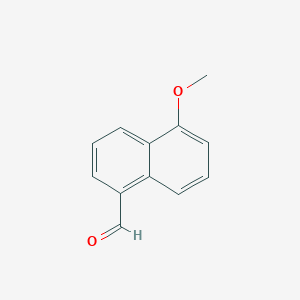
![3-Fluoro-1-[tris(1-methylethyl)silyl]-1H-pyrrole](/img/structure/B169650.png)
